molecular formula C18H19NO3S2 B2610367 Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate CAS No. 1706093-83-5

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2610367
CAS No.: 1706093-83-5
M. Wt: 361.47
InChI Key: GEURTIBVGBHIAS-UHFFFAOYSA-N
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Description

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that features a thiophene ring, a thiazepane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the condensation of thiophene-2-carboxylic acid with a suitable amine to form the thiophene ring. The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene sulfoxides.

    Thiazepane derivatives: Compounds such as 1,4-thiazepane and its various substituted derivatives.

    Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate.

Uniqueness

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is unique due to its combination of a thiophene ring, a thiazepane ring, and a benzoate ester. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(24-12-10-19)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURTIBVGBHIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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